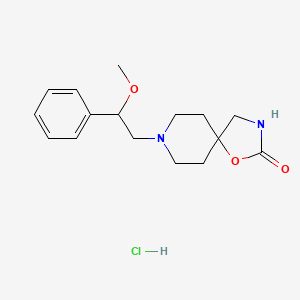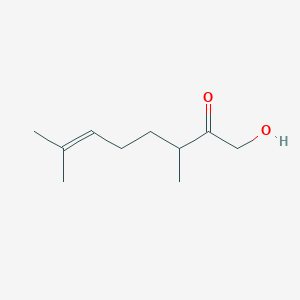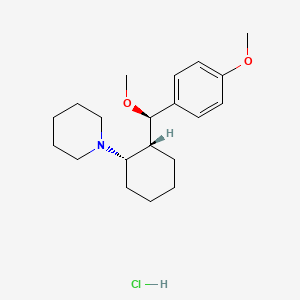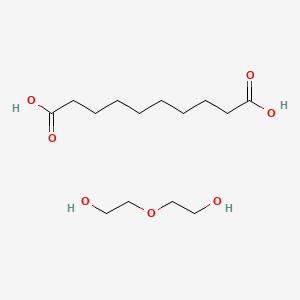
Decanedioic acid;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is a compound with the molecular formula C17H36O10. It is a combination of decanedioic acid and 2-(2-hydroxyethoxy)ethanol. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with a ten-carbon chain, while 2-(2-hydroxyethoxy)ethanol is an ethylene glycol derivative. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of decanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid;2-(2-hydroxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Decanedioic acid and 2-(2-hydroxyethoxy)ethanal.
Reduction: Decanediol and 2-(2-hydroxyethoxy)ethanol.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid;2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of decanedioic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in metabolic pathways. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid: A dicarboxylic acid with similar chemical properties but lacks the ethylene glycol derivative.
2-(2-hydroxyethoxy)ethanol: An ethylene glycol derivative without the dicarboxylic acid component.
Uniqueness
Decanedioic acid;2-(2-hydroxyethoxy)ethanol is unique due to its combination of a dicarboxylic acid and an ethylene glycol derivative, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
CAS-Nummer |
25610-21-3 |
|---|---|
Molekularformel |
C14H28O7 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
decanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C10H18O4.C4H10O3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;5-1-3-7-4-2-6/h1-8H2,(H,11,12)(H,13,14);5-6H,1-4H2 |
InChI-Schlüssel |
AQWBQMJPLCKHPK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(COCCO)O |
Verwandte CAS-Nummern |
25610-21-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


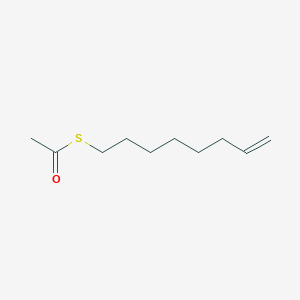
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
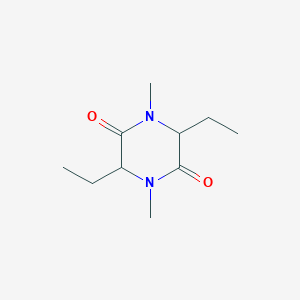
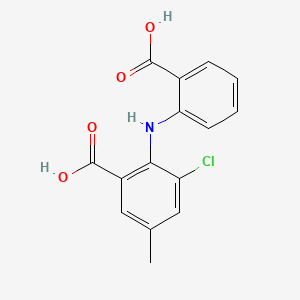
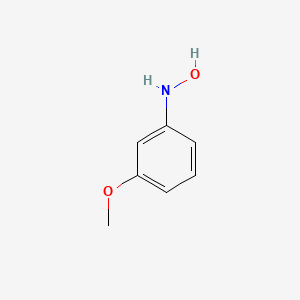

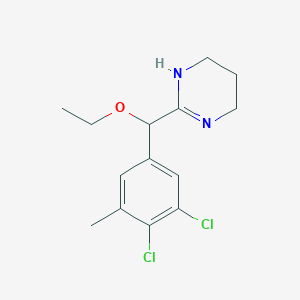
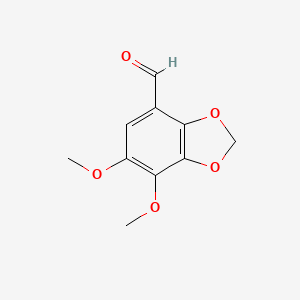
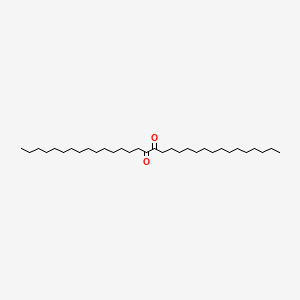
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
